

fundamental reaction chemistry of 5-(Chloromethyl)thiazole

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Compound of Interest

Compound Name: 5-(Chloromethyl)thiazole hydrochloride

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An In-depth Technical Guide to the Fundamental Reaction Chemistry of 5-(Chloromethyl)thiazole

Introduction

5-(Chloromethyl)thiazole and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.^{[1][2]} The thiazole ring is a common scaffold in medicinal chemistry, and the presence of a reactive chloromethyl group at the 5-position makes this compound a versatile electrophilic building block.^{[3][4]} This guide provides a comprehensive overview of the core reaction chemistry of 5-(chloromethyl)thiazole, with a particular focus on its 2-chloro substituted analogue, 2-chloro-5-(chloromethyl)thiazole (CCMT), which is a key intermediate in the production of neonicotinoid insecticides like Thiamethoxam and Clothianidin, as well as the anti-HIV drug Ritonavir.^{[1][5][6]} The reactivity of the chloromethyl group allows for straightforward nucleophilic substitution, enabling the introduction of diverse functionalities onto the thiazole core.^{[2][3]}

Due to its reactivity, 5-(chloromethyl)thiazole and its derivatives are classified as hazardous materials, being harmful if swallowed, toxic in contact with skin, and causing severe skin burns and eye damage.^[7] Appropriate safety precautions are paramount when handling these chemicals.^[8]

Physical and Chemical Properties

A summary of the key physical and chemical properties for the parent compound and its commercially significant 2-chloro derivative is provided below. The 2-chloro derivative, often a white to light yellow crystal or liquid depending on ambient temperature, requires refrigerated storage under an inert atmosphere for optimal preservation.[\[8\]](#)

Property	5-(Chloromethyl)thiazole	2-Chloro-5-(chloromethyl)thiazole
CAS Number	45438-77-5 [9]	105827-91-6 [5]
Molecular Formula	C ₄ H ₄ CINS [9]	C ₄ H ₃ Cl ₂ NS [6]
Molecular Weight	133.60 g/mol [9]	168.04 g/mol [6]
Appearance	Not specified	White to light yellow crystal or colorless to light yellow liquid [8]
Melting Point	Not specified	29-31 °C [8]
Boiling Point	Not specified	97 °C at 6 mmHg [6]
Solubility	Not specified	Soluble in common organic solvents like methanol [8]

Synthesis of 5-(Chloromethyl)thiazole Derivatives

The synthesis of 2-chloro-5-(chloromethyl)thiazole (CCMT) is well-documented, employing various starting materials and reaction conditions. These methods often involve the cyclization of a precursor containing the necessary carbon, nitrogen, and sulfur atoms, followed by chlorination.

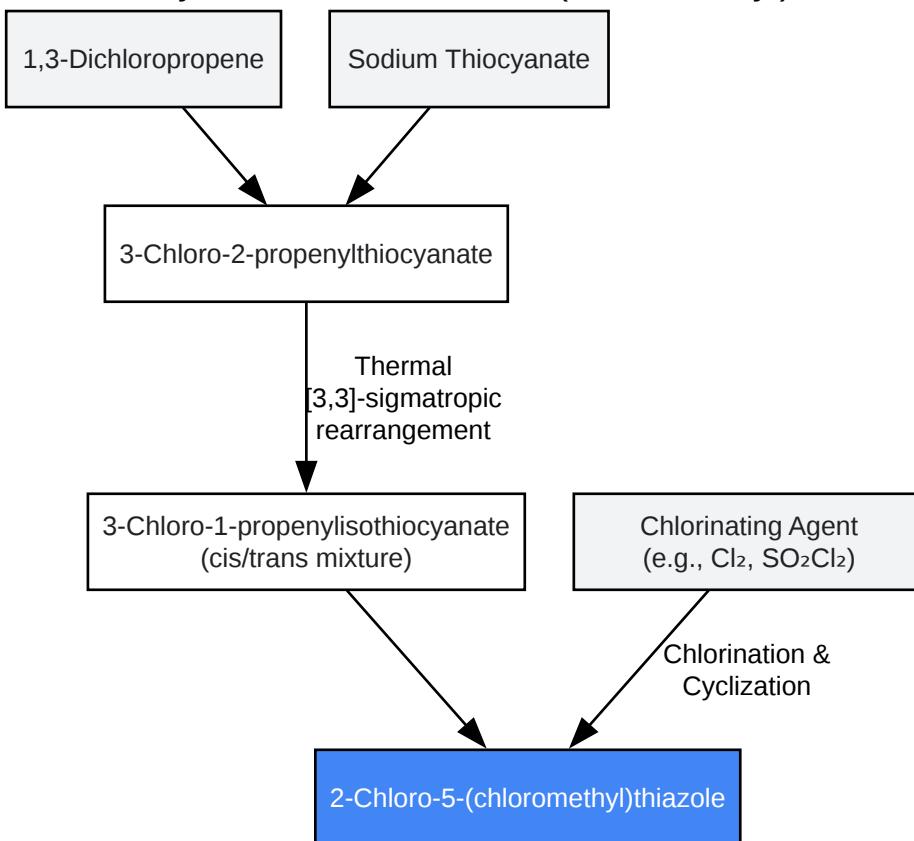
Summary of Synthetic Protocols for 2-Chloro-5-(chloromethyl)thiazole

Starting Material(s)	Key Reagents	Solvent(s)	Key Conditions	Yield	Reference
3-chloropropenyl isothiocyanates	Chlorine (Cl ₂)	Chloroform	Reflux, 6-8 h	43%	[6]
2-chloroallyl isothiocyanate	Chlorine (Cl ₂)	Acetonitrile	10-15 °C, then -10 °C for crystallization	71% (of 94% pure product)	[10]
2,3-dichloropropene, Sodium thiocyanate	Tetrabutylammonium bromide (catalyst), Sulfuryl chloride	Toluene	Isomerization at 120°C, then chlorination-cyclization	81.3% (93% purity)	[11]
2-chloropropenyl thioisocyanate	Sulfuryl chloride, Azo isobutyronitrile (catalyst)	Acetonitrile	UV irradiation, 0-5 °C, 4.5 h	94.3% (99.6% purity)	[12]
1,3-dichloropropene, Sodium thiocyanate	Chlorine (Cl ₂)	Not specified	Thermal rearrangement, then chlorination	Moderate	[1]

General Synthetic Workflow

The synthesis often follows a multi-step pathway involving the formation of an isothiocyanate intermediate, which then undergoes a chlorination and cyclization reaction to form the thiazole ring.

General Synthesis of 2-Chloro-5-(chloromethyl)thiazole



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Caption: Synthesis of 2-Chloro-5-(chloromethyl)thiazole from 1,3-Dichloropropene.[\[1\]](#)

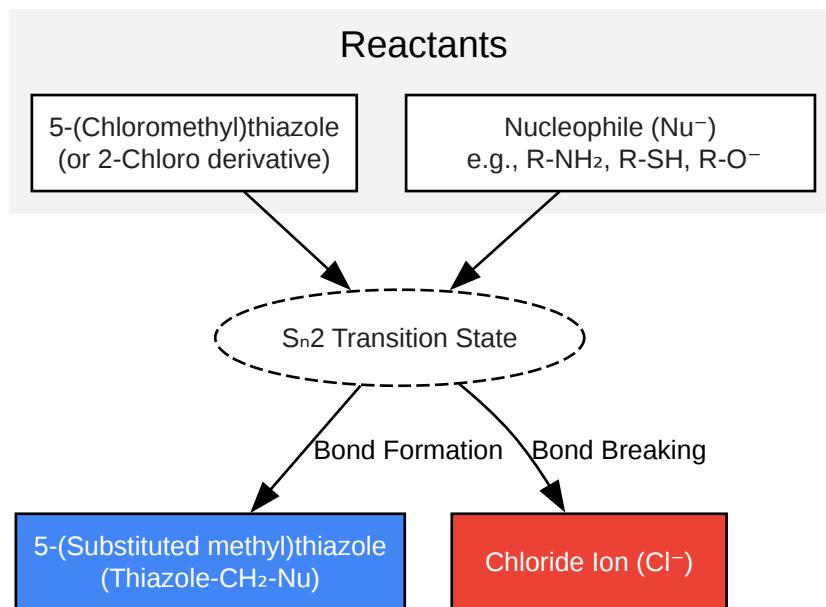
Fundamental Reaction Chemistry

The primary reactivity of 5-(chloromethyl)thiazole is dominated by the chloromethyl group, which serves as a potent electrophilic site for nucleophilic substitution reactions (S_N2).[\[3\]](#)[\[4\]](#) This allows for the facile introduction of a wide variety of functional groups at the 5-position of the thiazole ring, making it a highly versatile intermediate for building molecular complexity.[\[3\]](#)

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the chloromethyl carbon, making it susceptible to attack by a range of nucleophiles.

Core Reactivity: Nucleophilic Substitution

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Caption: General mechanism for nucleophilic substitution at the chloromethyl group.

Examples of Nucleophilic Substitution Reactions

Nucleophile	Reagent(s)	Product	Application/Significance	Reference
Amine	Ammonia (NH ₃)	5-Aminomethyl-2-chloro-thiazole	Intermediate for agrochemicals	[13]
Formate	Sodium Formate (HCOONa)	2-Chloro-5-hydroxymethyl-thiazole (after hydrolysis)	Intermediate for pharmaceuticals like Ritonavir[1]	[1]
Hydrosulfide	Sodium Hydrosulfide (NaSH)	2-Chlorothiazole-5-thiol	Versatile building block for further synthesis	[14]
Thiol	Cysteine	Thiol adducts	Demonstrates reactivity with biological nucleophiles[15]	[15]

This reactivity is the cornerstone of its utility. For instance, the synthesis of the insecticide Thiamethoxam involves the reaction of CCMT with a substituted amine derivative. Similarly, creating precursors for Ritonavir involves converting the chloromethyl group to a hydroxymethyl group.[1][6]

Detailed Experimental Protocols

The following protocols are based on published synthetic procedures and illustrate the key transformations of 2-chloro-5-(chloromethyl)thiazole.

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)thiazole (CCMT)

This procedure describes the synthesis from a crude mixture of cis- and trans-3-chloropropenyl isothiocyanates.[6]

- Reaction Setup: Charge a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser with the crude isothiocyanate mixture (504.2 g, 3.79 mol) and

chloroform (600 mL). The condenser outlet should be vented to an aqueous sodium hydroxide trap to neutralize evolved HCl.

- Chlorination: Heat the mixture to reflux. Bubble chlorine gas (267.1 g, 3.77 mol) below the surface of the reaction over a period of 6-8 hours.
- Monitoring: Monitor the conversion of the starting material to CCMT by Gas Chromatography (GC).
- Work-up: Once the reaction is complete, cool the mixture and filter it. Concentrate the filtrate on a rotary evaporator to remove the chloroform.
- Purification: Add sodium bicarbonate (~0.25 equivalents) to the concentrated crude product. Distill the product under vacuum (97 °C at 6 mmHg) to yield CCMT (43% yield).[6]

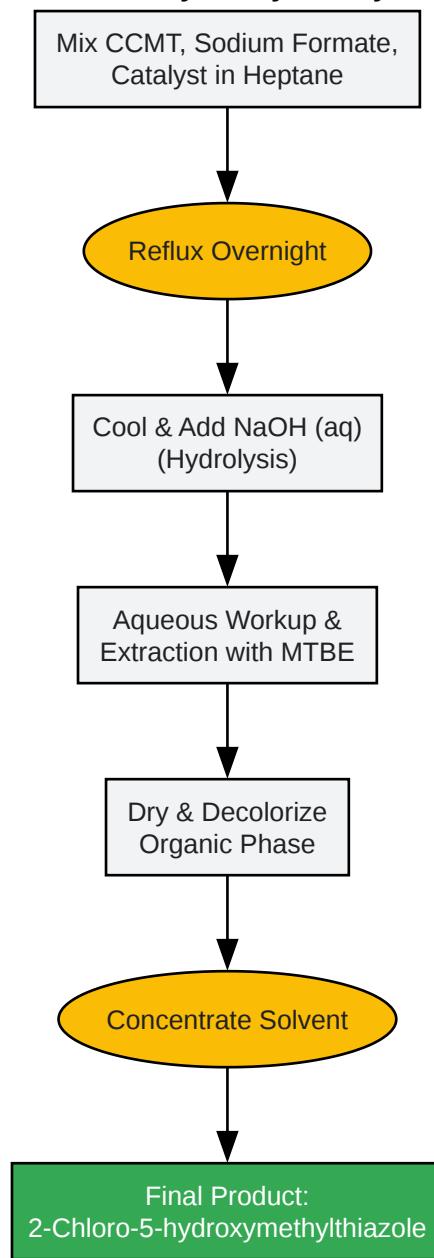
Protocol 2: Synthesis of 2-Chloro-5-hydroxymethylthiazole

This protocol details the displacement of the aliphatic chlorine with a formate anion, followed by hydrolysis.[1]

- Reaction Setup: In a flask equipped with a stirrer and condenser, charge sodium formate (121.5 g, 1.8 mol), Aliquat 336 (tricaprylylmethylammonium chloride, 4.81 g, 11.9 mmol) as a phase-transfer catalyst, and heptane (125 mL).
- Addition of CCMT: Heat the mixture to reflux. Slowly add pre-washed 2-chloro-5-chloromethylthiazole (100 g, 0.6 mol). Continue refluxing overnight. Note: The original literature reported incomplete conversion and required a second pass with fresh reagents to improve the yield.[1]
- Hydrolysis: After cooling the reaction, slowly add a 25% aqueous solution of sodium hydroxide (140 g) while keeping the temperature below 30 °C. Stir for 30 minutes.
- Extraction: Add aqueous sodium chloride (70 mL, 20%), water (30 mL), and tert-butyl methyl ether (100 mL). Stir for 15 minutes, then separate the organic layer. Extract the aqueous layer three times with tert-butyl methyl ether.

- Purification: Combine the organic layers and dry over sodium sulfate. Treat with activated carbon and silica gel to remove color and impurities. Filter and concentrate the filtrate to obtain 2-chloro-5-hydroxymethylthiazole (yield was 40% based on the initial CCMT).[1]

Workflow for 2-Chloro-5-hydroxymethylthiazole Synthesis



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Caption: Experimental workflow for the synthesis of 2-Chloro-5-hydroxymethylthiazole.[1]

Conclusion

5-(Chloromethyl)thiazole, and particularly its 2-chloro derivative, are highly valuable and reactive intermediates in organic synthesis. Their fundamental chemistry is centered on the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution. This reactivity allows for the efficient construction of complex thiazole-containing molecules that are integral to the pharmaceutical and agrochemical industries.^{[2][5]} A thorough understanding of its synthesis and reaction profile, coupled with stringent safety protocols, is essential for leveraging this important chemical building block in research and development.

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